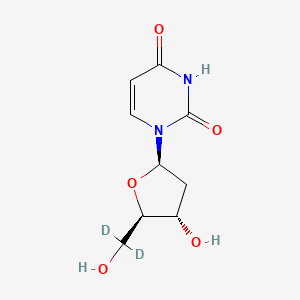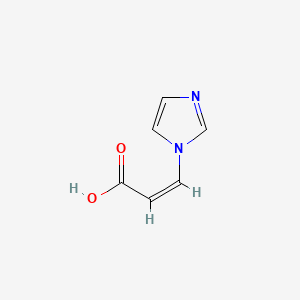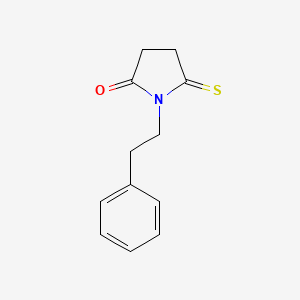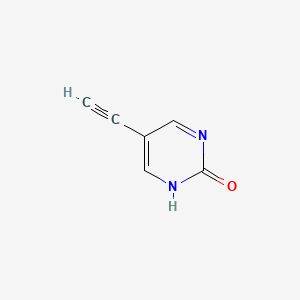
2(1H)-Pyrimidinone, 5-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2(1H)-Pyrimidinone, 5-ethynyl-” is a chemical compound that is also known as 5-Ethynyl-1-methylpyridin-2(1H)-one . It has a molecular weight of 133.15 . It is stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “2(1H)-Pyrimidinone, 5-ethynyl-” involves the use of the thymidine analogue EdU . EdU is a nucleoside analog of thymidine and is incorporated into DNA during active DNA synthesis . The detection of EdU is based on a click reaction, which is a copper (I) catalyzed reaction between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyrimidinone, 5-ethynyl-” is represented by the linear formula C8H7NO . The Inchi Code for this compound is 1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3 .Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Pyrimidinone, 5-ethynyl-” are primarily associated with its incorporation into DNA during active DNA synthesis . This process is facilitated by the copper (I) catalyzed reaction between an azide and an alkyne .Physical and Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Pyrimidinone, 5-ethynyl-” include a molecular weight of 133.15 , a linear formula of C8H7NO , and a storage temperature of 4°C . The compound is solid in its physical form .Applications De Recherche Scientifique
Biochemical Pharmacology and Enzyme Inactivation
5-Ethynyl-2(1H)-pyrimidinone has been identified as a liver-specific inactivator of dihydropyrimidine dehydrogenase (DPD) when metabolized to 5-ethynyluracil. The oxidation process, facilitated by aldehyde oxidase, renders 5-ethynyl-2(1H)-pyrimidinone a potent mechanism-based inactivator of DPD. This biochemical reaction suggests potential applications in modulating enzyme activity, with significant implications for drug metabolism and pharmacokinetics. The efficient conversion and subsequent enzyme inactivation highlight the compound's relevance in biochemical studies and therapeutic strategies targeting DPD-mediated pathways (Porter et al., 1994).
Metal Complex Formation and Protein Binding
Research has demonstrated that pyrimidinones, including derivatives of 2(1H)-pyrimidinone, can form stable complexes with metal ions such as V(IV)O(2+), indicating applications in coordination chemistry and potential therapeutic uses. The study of a novel V(IV)O-pyrimidinone complex revealed insights into its structure, solution speciation, and interaction with human serum proteins. Such complexes exhibit significant biological relevance, suggesting roles in metal transport and modulation within biological systems, with potential implications for the development of metal-based therapeutics (Gonçalves et al., 2013).
Antifolate Activity and Antitumor Agents
2(1H)-Pyrimidinone derivatives have been synthesized as potential antifolate agents, demonstrating significant activity against dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolic pathway. Such compounds, particularly those incorporating a 5-ethylpyrrolo[2,3-d]pyrimidine scaffold, exhibit potent inhibition of human DHFR and show promising antitumor activity. This research underscores the therapeutic potential of 2(1H)-pyrimidinone derivatives in cancer treatment, highlighting their role as a foundation for developing novel antitumor agents (Gangjee et al., 2007).
Molecular Structure Analysis
The crystal and molecular structure of pyrimidinone derivatives, including 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, have been extensively studied to understand their conformational and electronic properties. Such analyses provide valuable insights into the interactions that govern their biological activity and stability, facilitating the design and synthesis of more effective compounds for various scientific and therapeutic applications (Craciun et al., 1998).
Mécanisme D'action
The mechanism of action of “2(1H)-Pyrimidinone, 5-ethynyl-” is related to its role as a thymidine analogue. It is incorporated into the DNA of dividing cells, which allows it to be used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .
Safety and Hazards
The safety data sheet for a similar compound, 5-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Orientations Futures
While there is limited specific information available on the future directions of “2(1H)-Pyrimidinone, 5-ethynyl-”, the related compound 5-Ethynyl-2’-deoxyuridine (EdU) is widely used to track proliferating cells in multiple biological systems . This suggests potential future applications in areas such as cell biology and medical research.
Propriétés
IUPAC Name |
5-ethynyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQNWHGFBPRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



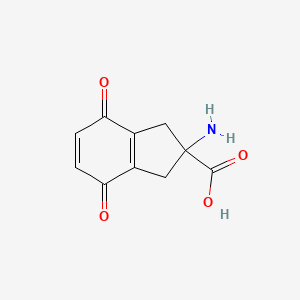
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
